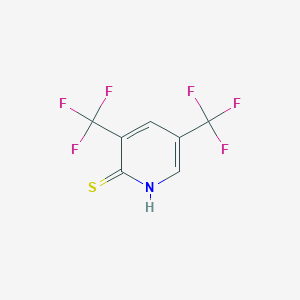
3,5-Bis(trifluoromethyl)-2-mercaptopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)-2-mercaptopyridine is a chemical compound characterized by the presence of two trifluoromethyl groups and a mercapto group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(trifluoromethyl)pyridine with thiolating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the thiolation process.
Industrial Production Methods
Industrial production of 3,5-Bis(trifluoromethyl)-2-mercaptopyridine may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-2-mercaptopyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the mercapto group to a thiol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Bis(trifluoromethyl)-2-mercaptopyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-2-mercaptopyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The mercapto group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar in structure but with an amino group instead of a mercapto group.
3,5-Bis(trifluoromethyl)phenol: Contains a hydroxyl group instead of a mercapto group.
3,5-Bis(trifluoromethyl)thiophenol: Similar structure with a thiophenol group.
Uniqueness
3,5-Bis(trifluoromethyl)-2-mercaptopyridine is unique due to the combination of trifluoromethyl and mercapto groups on a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H3F6NS |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H3F6NS/c8-6(9,10)3-1-4(7(11,12)13)5(15)14-2-3/h1-2H,(H,14,15) |
InChI Key |
LDSAPCNCJDEHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















